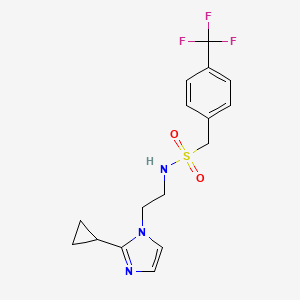
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, commonly referred to as compound 1 , is a synthetic organic compound with potential pharmacological applications. This article explores the biological activity of compound 1, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following molecular formula:
It features a complex structure that includes:
- A cyclopropyl group.
- An imidazole ring.
- A trifluoromethyl phenyl moiety.
- A methanesulfonamide functional group.
This unique combination of chemical functionalities contributes to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Preliminary studies indicate that compound 1 exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for compound 1 have been documented, demonstrating its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 25.9 |
| Methicillin-resistant S. aureus | 12.9 |
These results suggest that compound 1 not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) values being equal to the MIC values .
The exact mechanisms through which compound 1 exerts its antimicrobial effects are still under investigation. However, it is hypothesized that the imidazole moiety plays a crucial role in interacting with biological targets, potentially inhibiting key enzymes or receptors involved in bacterial metabolism and survival pathways.
Potential Mechanisms Include:
- Inhibition of cell wall synthesis.
- Disruption of metabolic pathways.
- Interaction with DNA or RNA synthesis processes.
Case Studies and Research Findings
Research has focused on elucidating the biological activity of compound 1 through various in vitro assays. A notable study demonstrated its efficacy against MRSA, highlighting its potential as a therapeutic agent in treating resistant bacterial infections .
Another investigation assessed the anti-inflammatory potential of similar compounds containing trifluoromethyl groups, suggesting that modifications in substituents can significantly affect biological activity. For instance, compounds with specific lipophilic and electron-withdrawing moieties showed enhanced anti-inflammatory effects, indicating a structure-activity relationship that could be explored further in compound 1 .
Comparative Analysis with Similar Compounds
To better understand the unique properties of compound 1, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide | Imidazole and piperazine rings | Antimicrobial and enzyme inhibition |
| N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide | Dichlorophenoxy group | Antifungal properties |
This table illustrates how variations in chemical structure influence the biological activity of related compounds. The inclusion of trifluoromethyl groups in compound 1 appears to enhance its antimicrobial potency compared to other derivatives lacking this feature .
Propiedades
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-5-1-12(2-6-14)11-25(23,24)21-8-10-22-9-7-20-15(22)13-3-4-13/h1-2,5-7,9,13,21H,3-4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWYUEZSQRFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














